molecular formula C12H17ClN2S B114277 Petapitc CAS No. 142937-20-0

Petapitc

Cat. No.: B114277
CAS No.: 142937-20-0
M. Wt: 256.8 g/mol
InChI Key: BCKZDNKRAWKLBB-UHFFFAOYSA-M
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Description

Petapitc is a chemical compound with the molecular formula C12H17ClN2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further connected to a trimethylammonium group through an ethanaminium linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Petapitc typically involves the reaction of an amine with a thiophosgene derivative or carbon disulfide under basic conditions. One common method is the reaction of the corresponding amine with thiophosgene, which results in the formation of the isothiocyanate group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate. This method is advantageous due to the availability of carbon disulfide and the relatively mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C) has also been explored to enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Petapitc undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine and pyridine are often used to neutralize the acids formed during the reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used solvents.

Major Products

    Thioureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Petapitc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Petapitc involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The compound can inhibit the activity of enzymes by modifying their active sites or interfere with cellular processes by binding to DNA or RNA. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecule being targeted.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Similar in structure but lacks the trimethylammonium group.

    Allyl Isothiocyanate: Contains an allyl group instead of the benzeneethanaminium moiety.

    Methyl Isothiocyanate: A simpler structure with a methyl group instead of the benzeneethanaminium moiety.

Uniqueness

Petapitc is unique due to the presence of the trimethylammonium group, which imparts water solubility and enhances its reactivity with biomolecules. This makes it particularly useful in biological and medicinal applications where water solubility is crucial.

Properties

IUPAC Name

2-(4-isothiocyanatophenyl)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2S.ClH/c1-14(2,3)9-8-11-4-6-12(7-5-11)13-10-15;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKZDNKRAWKLBB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)N=C=S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931695
Record name 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-20-0
Record name 3-(4'-(Ethylene-N,N,N-trimethylamino)phenyl)-2-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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